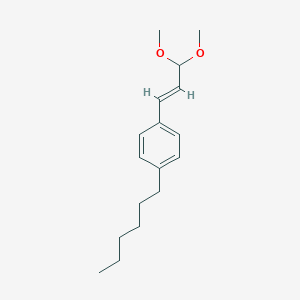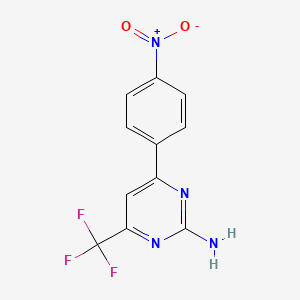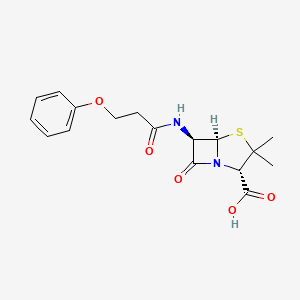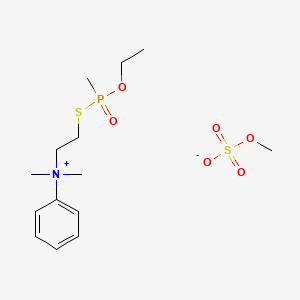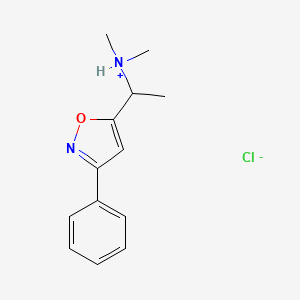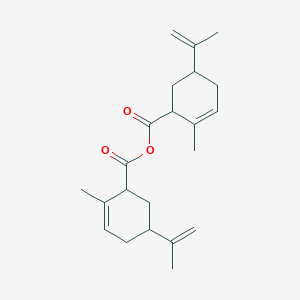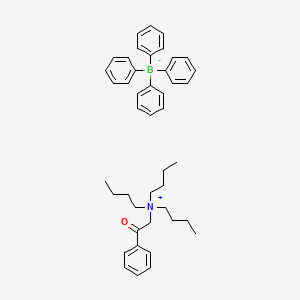![molecular formula C20H15NO2 B13731829 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of amino and formyl functional groups attached to a phenyl ring. It is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino derivatives with different substituents.
Aplicaciones Científicas De Investigación
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The formyl group can form Schiff bases with amines, which are important in various biochemical pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Used in Suzuki cross-coupling reactions.
4-Aminobenzaldehyde: Used in the synthesis of Schiff bases and other derivatives.
Uniqueness
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde is unique due to the presence of both amino and formyl groups on the same aromatic ring, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C20H15NO2 |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C20H15NO2/c21-20-18(16-8-4-14(12-22)5-9-16)2-1-3-19(20)17-10-6-15(13-23)7-11-17/h1-13H,21H2 |
Clave InChI |
OYHGPQMEKIRHOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)C=O)N)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



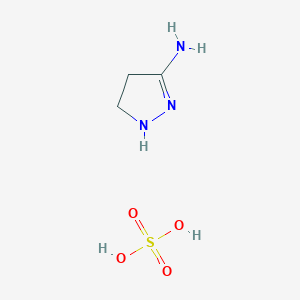

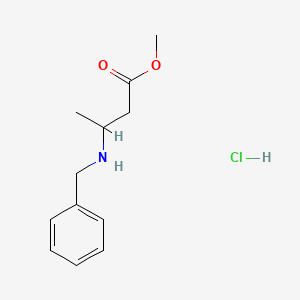
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)

